molecular formula C17H11ClO3 B13138450 1-[(2-Chloroprop-2-en-1-yl)oxy]anthracene-9,10-dione CAS No. 80034-87-3

1-[(2-Chloroprop-2-en-1-yl)oxy]anthracene-9,10-dione

Katalognummer: B13138450
CAS-Nummer: 80034-87-3
Molekulargewicht: 298.7 g/mol
InChI-Schlüssel: KOMRFCKXLIHLJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((2-Chloroallyl)oxy)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a 2-chloroallyl group attached to the anthracene-9,10-dione core. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications .

Vorbereitungsmethoden

The synthesis of 1-((2-Chloroallyl)oxy)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 2-chloroallyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial production methods for anthracene derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Wirkmechanismus

The mechanism of action of 1-((2-Chloroallyl)oxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of oxidative stress and inhibition of specific enzymes . The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Eigenschaften

CAS-Nummer

80034-87-3

Molekularformel

C17H11ClO3

Molekulargewicht

298.7 g/mol

IUPAC-Name

1-(2-chloroprop-2-enoxy)anthracene-9,10-dione

InChI

InChI=1S/C17H11ClO3/c1-10(18)9-21-14-8-4-7-13-15(14)17(20)12-6-3-2-5-11(12)16(13)19/h2-8H,1,9H2

InChI-Schlüssel

KOMRFCKXLIHLJM-UHFFFAOYSA-N

Kanonische SMILES

C=C(COC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.